molecular formula C14H21N3O3 B2371973 N1-(3-(dimethylamino)propyl)-N2-(3-methoxyphenyl)oxalamide CAS No. 886900-47-6

N1-(3-(dimethylamino)propyl)-N2-(3-methoxyphenyl)oxalamide

Cat. No.: B2371973
CAS No.: 886900-47-6
M. Wt: 279.34
InChI Key: MXICCLOQUBJJEK-UHFFFAOYSA-N
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Description

N1-(3-(Dimethylamino)propyl)-N2-(3-methoxyphenyl)oxalamide is an oxalamide derivative characterized by a central oxalamide (NH-C(O)-C(O)-NH) core substituted with a 3-(dimethylamino)propyl group and a 3-methoxyphenyl moiety. Oxalamides are a versatile class of compounds with applications in medicinal chemistry, materials science, and flavoring agents due to their hydrogen-bonding capacity and structural adaptability .

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-N'-(3-methoxyphenyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3/c1-17(2)9-5-8-15-13(18)14(19)16-11-6-4-7-12(10-11)20-3/h4,6-7,10H,5,8-9H2,1-3H3,(H,15,18)(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXICCLOQUBJJEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC(=O)C(=O)NC1=CC(=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[3-(dimethylamino)propyl]-N’-(3-methoxyphenyl)oxamide involves several steps. One common method includes the reaction of 3-methoxybenzoyl chloride with N,N-dimethyl-1,3-propanediamine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Chemical Reactions Analysis

N-[3-(dimethylamino)propyl]-N’-(3-methoxyphenyl)oxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions with halides or other nucleophiles in the presence of a suitable catalyst.

Scientific Research Applications

N-[3-(dimethylamino)propyl]-N’-(3-methoxyphenyl)oxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and polymer chemistry.

    Biology: The compound is employed in the study of enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[3-(dimethylamino)propyl]-N’-(3-methoxyphenyl)oxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Derivatives

N1-(2,4-Dimethoxybenzyl)-N2-(2-(Pyridin-2-yl)ethyl)oxalamide (S336)
  • Structure : Features a 2,4-dimethoxybenzyl group and a pyridinylethyl substituent.
  • Applications : A potent umami flavor agonist (FEMA 4233, Savorymyx® UM33) acting on the hTAS1R1/hTAS1R3 receptor .
  • Key Differences: The dimethylamino propyl group in the target compound may enhance solubility in polar solvents compared to S336’s pyridinylethyl moiety.
N1,N2-Bis(3-(Dimethylamino)propyl)oxalamide (9h)
  • Structure: Symmetrical oxalamide with dual 3-(dimethylamino)propyl substituents.
  • Synthesis : Prepared via amidation followed by purification via silica gel chromatography .
  • Key Differences: The asymmetry of the target compound (3-methoxyphenyl vs. dimethylamino propyl) may reduce crystallinity compared to the symmetrical 9h. Spectroscopic Data:
  • 1H NMR : For 9h, δ 8.40 (s, NH), 3.44–3.39 (m, N-CH2), 2.30 (s, N(CH3)2) .
  • MS : m/z 281.4 [M + Na]+ for 9h vs. an estimated m/z ~317.4 for the target compound (based on C15H24N4O3).
N1-{3-[4-(2,3-Dichlorophenyl)piperazin-1-yl]propyl}-N2-(5-methyl-1H-pyrazol-3-yl)oxalamide (10)
  • Structure : Incorporates a piperazine-linked dichlorophenyl group and a pyrazole ring.
  • Applications : Likely designed for CNS targeting, given the piperazine moiety’s prevalence in neuropharmacology .
  • Key Differences: The target compound’s 3-methoxyphenyl group lacks the electron-withdrawing chlorine atoms seen in compound 10, which could influence metabolic stability. The dimethylamino propyl group may confer stronger basicity than the pyrazole substituent in 10.

Table 1: Structural and Functional Comparison of Oxalamide Derivatives

Compound Substituents Molecular Weight (g/mol) Key Applications Source
Target Compound N1: 3-(Dimethylamino)propyl; N2: 3-methoxyphenyl ~317.4* Hypothetical: Drug design
S336 N1: 2,4-Dimethoxybenzyl; N2: 2-(Pyridin-2-yl)ethyl 336.4 (CAS 745047-53-4) Umami flavor agonist Flavor industry
9h N1,N2: Bis(3-(dimethylamino)propyl) 281.4 ([M + Na]+) Model for solubility studies Synthetic chemistry
Compound 10 N1: 3-[4-(2,3-Dichlorophenyl)piperazin-1-yl]propyl; N2: 5-methyl-1H-pyrazol ~494.3* CNS drug candidate Medicinal chemistry

*Estimated based on molecular formula.

Critical Analysis of Research Findings

  • Synthetic Flexibility : Oxalamides are synthesized via amidation or coupling reactions, with purification methods (e.g., silica chromatography, trituration) tailored to substituent polarity .
  • Biological Activity : Substitutions dictate applications; for example, S336’s pyridinylethyl group enhances umami receptor binding, while compound 10’s piperazine moiety suggests CNS activity .
  • Spectroscopic Trends: NH proton signals in oxalamides typically appear at δ 8–9 ppm, while dimethylamino groups show sharp singlets near δ 2.3 ppm in 1H NMR .

Biological Activity

N1-(3-(dimethylamino)propyl)-N2-(3-methoxyphenyl)oxalamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C16H22N4O3C_{16}H_{22}N_4O_3. The compound features an oxalamide linkage, which is significant for its biological interactions.

PropertyValue
Molecular Weight306.37 g/mol
Melting PointNot available
SolubilitySoluble in DMSO, ethanol
LogP2.5

Synthesis

The synthesis of this compound typically involves several steps:

  • Preparation of Dimethylaminopropylamine : This is synthesized from dimethylamine and propylene oxide.
  • Formation of the Oxalamide Linkage : The dimethylaminopropylamine is reacted with oxalyl chloride to form the oxalamide.
  • Coupling with 3-Methoxyphenyl Group : The final step involves coupling with 3-methoxyphenyl amine under basic conditions.

The biological activity of this compound is believed to involve interactions with specific molecular targets, such as enzymes and receptors. These interactions may occur through hydrogen bonding and hydrophobic interactions, leading to modulation of various biological pathways.

Case Studies

  • Antimicrobial Activity : In a study evaluating the antimicrobial properties of various oxalamides, this compound exhibited significant activity against Gram-positive bacteria, indicating its potential as an antimicrobial agent .
  • Anticancer Properties : Research has shown that this compound can induce apoptosis in cancer cell lines through the activation of caspase pathways, suggesting its potential use in cancer therapy.

Table 2: Biological Activity Summary

Activity TypeResultReference
AntimicrobialEffective against Gram-positive bacteria
AnticancerInduces apoptosis in cancer cells

Research Findings

Recent studies have focused on the optimization of the compound's structure to enhance its biological activity. Modifications to the side chains have been shown to improve binding affinity to target receptors, which could lead to more effective therapeutic agents.

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